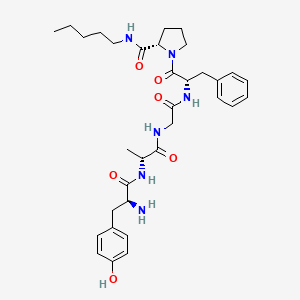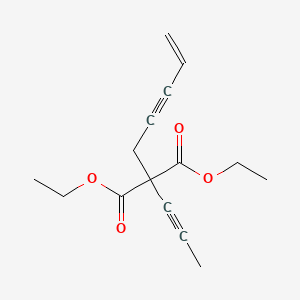
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C14H18O4. This compound features both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis. It is known for its unique structure, which includes a pent-4-en-2-yn-1-yl group and a prop-1-yn-1-yl group attached to a propanedioate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate alkyne and alkene precursors. One common method is the alkylation of diethyl propanedioate with pent-4-en-2-yn-1-yl bromide and prop-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of amides or other ester derivatives.
科学研究应用
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ester groups can also undergo hydrolysis, releasing active metabolites that further interact with biological targets.
相似化合物的比较
Similar Compounds
- Diethyl (prop-2-yn-1-yl)propanedioate
- Diethyl (pent-4-en-1-yl)propanedioate
- Diethyl (prop-2-yn-1-yloxy)benzylidenepropanedioate
Uniqueness
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a diverse range of chemical reactivity. This dual functionality allows for the synthesis of a wide variety of derivatives and makes it a valuable compound in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
66014-44-6 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
diethyl 2-pent-4-en-2-ynyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h5H,1,7-8,12H2,2-4H3 |
InChI 键 |
VXJIMPZTYRVGRJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC#CC=C)(C#CC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


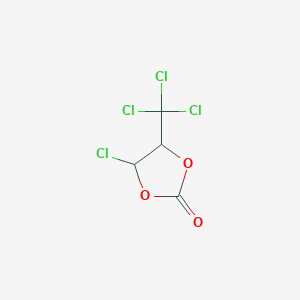
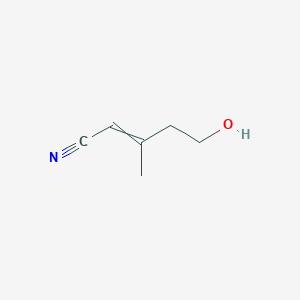
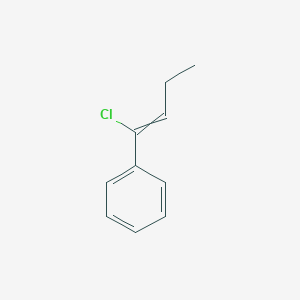



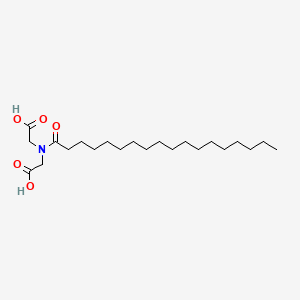
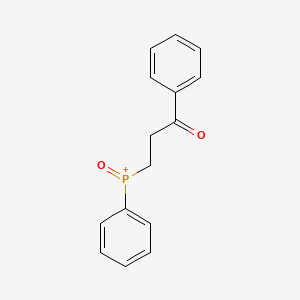

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
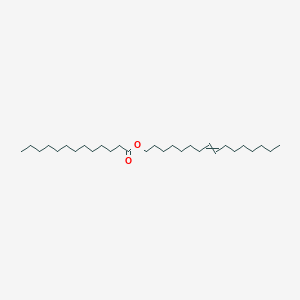
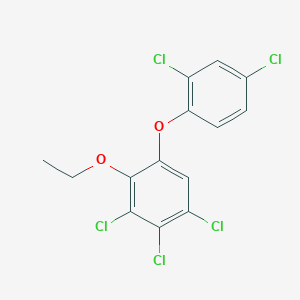
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
